3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Description
This compound is a hydrazide-based benzamide derivative characterized by a 3,4-dimethoxybenzamide core linked to a hydrazinyl-oxoethyl chain with a (2E)-configured 3-nitrophenylmethylidene substituent. The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, enhancing reactivity in redox or nucleophilic substitution reactions. While direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., Schiff bases and hydrazides) exhibit diverse activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
Properties
CAS No. |
322663-06-9 |
|---|---|
Molecular Formula |
C18H18N4O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H18N4O6/c1-27-15-7-6-13(9-16(15)28-2)18(24)19-11-17(23)21-20-10-12-4-3-5-14(8-12)22(25)26/h3-10H,11H2,1-2H3,(H,19,24)(H,21,23)/b20-10+ |
InChI Key |
YGYOZKXBHNFSDI-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs and their differentiating features:
Key Observations :
- The 3-nitro substituent in the target compound distinguishes it from analogs with electron-donating groups (e.g., -OH, -OCH₃), likely increasing its reactivity in electrophilic interactions .
- Analog 3o () demonstrates how replacing the benzamide with an indole-carbohydrazide alters conjugation and biological targeting (e.g., DNA binding) .
Key Observations :
- High-yield syntheses (e.g., 90% in ) often involve hydrazide-aldehyde condensations under acidic conditions (e.g., acetic acid in ethanol) .
- The target compound’s 3-nitro group may reduce solubility compared to methoxy or hydroxyl analogs, as nitro groups increase hydrophobicity .
Hypotheses for Target Compound :
- The 3-nitro group may enhance antiparasitic or anticancer activity via reactive oxygen species (ROS) generation, as seen in nitroaromatic drugs .
- Reduced solubility compared to hydroxyl/methoxy analogs could limit bioavailability, necessitating formulation optimization .
Table 1: Substituent Effects on Key Properties
Biological Activity
The compound 3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Formula
- C : 19
- H : 20
- N : 6
- O : 4
Structural Representation
The compound features a benzamide structure with methoxy substitutions and a hydrazinylidene linkage. The presence of a nitrophenyl group is significant for its biological interactions.
Anticancer Activity
Research has indicated that compounds similar to 3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide exhibit notable anticancer properties. For instance, studies have shown that hydrazone derivatives can induce apoptosis in cancer cells, particularly in Jurkat and A-431 cell lines. The mechanism involves interaction with specific proteins, leading to altered signaling pathways related to cell proliferation and apoptosis .
Case Study: SAR Analysis
A structure-activity relationship (SAR) study on related compounds revealed that:
- The presence of electron-withdrawing groups (like nitro groups) enhances cytotoxicity.
- Substitution patterns on the phenyl ring significantly affect the potency against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 1 | <10 | Jurkat | Apoptosis induction |
| Compound 2 | <20 | A-431 | Inhibition of Bcl-2 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented, which may contribute to its anticancer and antimicrobial activities. For example, the inhibition of carbonic anhydrase (CA) has been noted in similar thiazole-containing compounds, suggesting potential applications in treating conditions like glaucoma or edema .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Interaction with apoptotic pathways through modulation of Bcl-2 family proteins.
- Enzyme Inhibition : Targeting enzymes involved in cancer cell metabolism.
- Antibacterial Mechanism : Disruption of bacterial cell integrity and function.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the hydrazinylidene moiety have been explored to improve anticancer efficacy while reducing toxicity.
Notable Research Outcomes
- In vitro Studies : Demonstrated significant growth inhibition in various cancer cell lines.
- In vivo Studies : Preliminary animal studies showed promising results in tumor reduction without major side effects.
- Mechanistic Studies : Molecular dynamics simulations indicated strong binding affinities to target proteins involved in apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
